1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide
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Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted imidazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in terms of hydrogen bonding interactions.
N-methylmethanesulfonamide: Lacks the imidazole ring, reducing its ability to coordinate with metal ions.
2-(1-methyl-1H-imidazol-2-yl)-ethanol: Contains a hydroxyl group instead of a sulfonamide group, altering its chemical reactivity and interaction with biological targets.
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-4-11-6-5-10-8(11)7(2)14(12,13)9-3/h5-7,9H,4H2,1-3H3 |
InChI Key |
FOVLQNFPMWNBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)S(=O)(=O)NC |
Origin of Product |
United States |
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